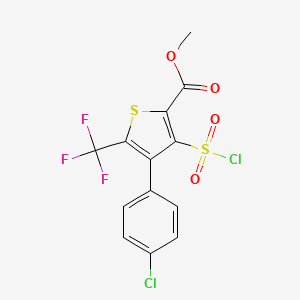![molecular formula C12H14N2O2 B1425554 N-{4-[N-hydroxyethanimidoyl]phenyl}cyclopropanecarboxamide CAS No. 1000932-84-2](/img/structure/B1425554.png)
N-{4-[N-hydroxyethanimidoyl]phenyl}cyclopropanecarboxamide
Vue d'ensemble
Description
N-{4-[N-hydroxyethanimidoyl]phenyl}cyclopropanecarboxamide is a chemical compound used in diverse scientific research, ranging from drug discovery to material science. Its molecular formula is C12H14N2O2 and its molecular weight is 218.25 .
Molecular Structure Analysis
The IUPAC name for this compound is N-{4-[(1E)-N-hydroxyethanimidoyl]phenyl}cyclopropanecarboxamide . More detailed structural information or analysis is not available in the search results.Applications De Recherche Scientifique
Synthesis and Characterization :
- A study by Özer, Arslan, VanDerveer, and Külcü (2009) describes the synthesis and characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, emphasizing the cyclohexane ring's chair conformation and molecular stabilization through intramolecular hydrogen bonds (Özer, Arslan, VanDerveer, & Külcü, 2009).
Anxiolytic-like Effects :
- Research by Stachowicz et al. (2004) investigated the anxiolytic-like activity of PHCCC, an allosteric modulator of mGlu4 receptors, indicating its potential as a therapeutic approach for anxiety (Stachowicz, Kłak, Kłodzińska, Chojnacka-wójcik, & Pilc, 2004).
Chemical Assembling :
- Parella, Gopalakrishnan, and Babu (2013) reported on the direct arylation of C(sp3)-H bonds of cyclopropanes, leading to the assembly of novel aryl-N-(quinolin-8-yl)cyclopropanecarboxamide scaffolds (Parella, Gopalakrishnan, & Babu, 2013).
Receptor Activity Modulation :
- Beqollari and Kammermeier (2008) explored the effects of the mGlu(4) receptor allosteric modulator PHCCC on mGlu6 receptors, revealing its role as a direct agonist (Beqollari & Kammermeier, 2008).
Mechanistic Probing in Nitrosation Reactions :
- Loeppky and Elomari (2000) investigated N-cyclopropyl-N-alkylanilines as mechanistic probes in nitrosation reactions, revealing insights into amine radical cation formation and cyclopropyl ring opening mechanisms (Loeppky & Elomari, 2000).
Antimicrobial Activity Screening :
- Akbari and Shah (2019) synthesized and evaluated substituted cyclohexenone derivatives, including N-(4-(3-aryl-acryloyl)phenyl)cyclopropane carboxamide, for their antimicrobial activities (Akbari & Shah, 2019).
Novel Synthetic Methods :
- Zhou et al. (2021) established a rapid and high yield method for synthesizing N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, highlighting efficient synthetic processes (Zhou, Zhang, He, Zhang, Jiang, & Xu, 2021).
Antiproliferative Activity :
- Lu et al. (2021) synthesized 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide and found significant inhibitory activity against cancer cell lines (Lu, Zhao, Sun, Ji, Huang, & Ge, 2021).
Propriétés
IUPAC Name |
N-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-8(14-16)9-4-6-11(7-5-9)13-12(15)10-2-3-10/h4-7,10,16H,2-3H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPRNHHMNTWKPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)NC(=O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


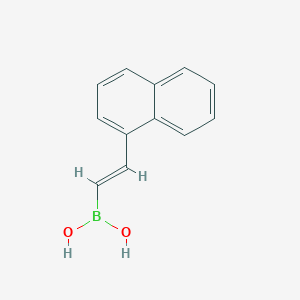
![(4aR,7aS)-4-benzyloctahydropyrrolo[3,4-b][1,4]oxazine](/img/structure/B1425473.png)
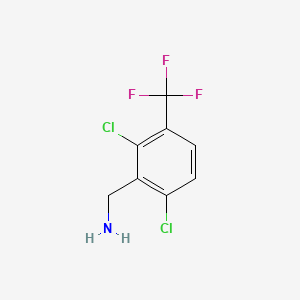
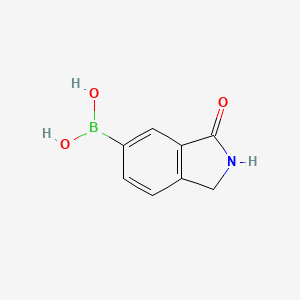
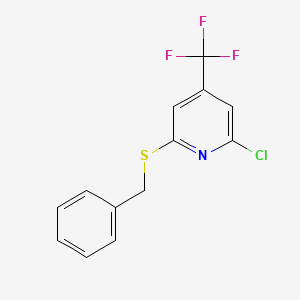
![4-[6-(4-Methyl-piperazin-1-YL)-5-trifluoromethyl-pyridin-3-YL]-benzoic acid methyl ester](/img/structure/B1425484.png)
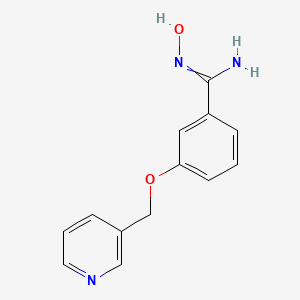

![2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-1',3'-dione](/img/structure/B1425489.png)
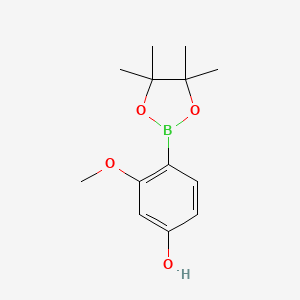

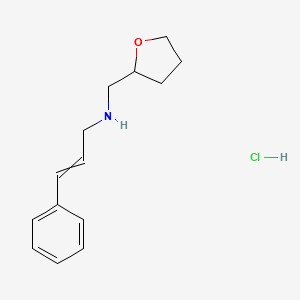
![3-Methylbenzo[d]isoxazole-5-carbaldehyde](/img/structure/B1425493.png)
